molecular formula C10H16ClN5O8P2 B1676835 MRS2298

MRS2298

Numéro de catalogue: B1676835
Poids moléculaire: 431.66 g/mol
Clé InChI: GMCUIIHBWNOHIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MRS2298 est un composé organique synthétique connu pour son activité antagoniste puissante contre le récepteur P2Y1. Ce récepteur fait partie de la famille P2Y des récepteurs couplés aux protéines G, qui sont activés par les nucléotides puriques et pyrimidiques. This compound a été largement étudié pour son activité anti-agrégante dans les plaquettes humaines .

Méthodes De Préparation

MRS2298 est synthétisé par une série de réactions chimiques impliquant l'incorporation d'un groupe phosphonooxypropyle et d'un groupe chloro-méthylaminopurinyle. La voie de synthèse implique généralement les étapes suivantes :

Analyse Des Réactions Chimiques

MRS2298 subit plusieurs types de réactions chimiques, notamment :

    Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

    Réduction : Le composé peut être réduit pour former des dérivés réduits.

    Substitution : this compound peut subir des réactions de substitution où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications De Recherche Scientifique

Introduction to MRS2298

This compound is a selective antagonist of the P2Y1 receptor, a subtype of purinergic receptors that are integral to various physiological processes, particularly in the cardiovascular system. This compound has been extensively researched for its potential therapeutic applications in conditions where modulation of platelet aggregation is critical, such as cardiovascular diseases.

Key Features:

  • Selective Antagonism : this compound selectively targets the P2Y1 receptor without significantly affecting other purinergic receptors like P2Y12 or P2X.
  • Antithrombotic Potential : In vivo studies have demonstrated that this compound can significantly reduce thrombus formation in animal models, showcasing its potential as an antithrombotic agent.

Cardiovascular Disease Treatment

This compound is primarily investigated for its role in treating cardiovascular diseases by modulating platelet function. Its ability to inhibit ADP-induced platelet aggregation positions it as a promising candidate for preventing thrombotic events.

Research Tool in Pharmacology

This compound serves as a valuable research tool for studying purinergic signaling pathways. Its specificity allows researchers to dissect the roles of different purinergic receptors in various physiological and pathological conditions.

Potential in Other Therapeutic Areas

Emerging studies suggest that this compound may have applications beyond cardiovascular diseases, including:

  • Neurological Disorders : Given the role of purinergic signaling in neuroinflammation, this compound could be explored for its effects on neurological conditions.
  • Cancer Research : Investigations into how platelet function influences tumor metastasis may benefit from the use of this compound as a selective antagonist.

Case Study 1: Antithrombotic Efficacy

In a study conducted on animal models, this compound demonstrated significant efficacy in reducing thrombus formation compared to controls. This study highlighted its potential application in preventing heart attacks and strokes by targeting platelet aggregation pathways.

Case Study 2: Role in Platelet Function Research

Research utilizing this compound has provided insights into the mechanisms of platelet activation through purinergic signaling. By selectively inhibiting the P2Y1 receptor, researchers were able to delineate its specific contributions to platelet biology and associated disorders.

Mécanisme D'action

MRS2298 exerts its effects by antagonizing the P2Y1 receptor, which is a G-protein-coupled receptor activated by adenosine diphosphate (ADP). By inhibiting the P2Y1 receptor, this compound prevents ADP-induced platelet aggregation, thereby reducing the risk of thrombosis. The molecular targets and pathways involved include the inhibition of calcium ion (Ca2+) rise in platelets, which is a key step in the platelet aggregation process .

Comparaison Avec Des Composés Similaires

MRS2298 est unique parmi les antagonistes du récepteur P2Y1 en raison de sa grande puissance et de sa sélectivité. Les composés similaires comprennent :

This compound se distingue par ses caractéristiques structurales spécifiques et sa grande affinité pour le récepteur P2Y1, ce qui en fait un outil précieux en recherche scientifique et en développement de médicaments .

Activité Biologique

MRS2298 is a potent acyclic antagonist of the P2Y1 receptor, a subtype of G-protein-coupled receptors that respond to extracellular nucleotides. It has garnered attention for its significant role in inhibiting platelet aggregation, making it a potential candidate for therapeutic applications in cardiovascular diseases. This article delves into the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Profile

This compound exhibits a high affinity for the P2Y1 receptor with a binding inhibition constant (Ki) of approximately 29.6 nM . Its effectiveness in inhibiting ADP-induced platelet aggregation is characterized by an IC50 value of 62.8 nM , indicating its potency relative to other P2Y1 antagonists such as MRS2500 and MRS2496 .

This compound functions primarily as an antagonist at the P2Y1 receptor, blocking the receptor's activation by ADP. This blockade prevents the downstream signaling pathways that lead to platelet aggregation and shape change, which are critical steps in thrombus formation. The inhibition mechanism is selective, as this compound does not significantly interact with other P2Y receptors such as P2Y12, which is also activated by ADP but leads to different cellular responses .

Comparative Activity

The following table summarizes the comparative pharmacological activities of this compound with other known P2Y1 antagonists:

CompoundKi (nM)IC50 (nM)Selectivity
This compound29.662.8High (P2Y1 selective)
MRS25000.950.95Very High
MRS2496N/A1500Moderate

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound in various experimental settings:

  • Platelet Aggregation Studies : In human platelet suspensions, this compound effectively inhibited ADP-induced aggregation, demonstrating its potential for antithrombotic therapies. The study indicated that this compound's action was significant even at low concentrations, reinforcing its utility in clinical scenarios where platelet activation poses risks .
  • In Vivo Models : Research involving animal models has shown that administration of this compound leads to reduced thrombus formation during experimental thrombosis assays, supporting its role as a therapeutic agent in preventing clot-related complications .
  • Structure-Activity Relationship (SAR) : Investigations into the structural modifications of this compound have provided insights into its binding affinity and selectivity for the P2Y1 receptor. These studies emphasize the importance of specific molecular features that enhance its antagonistic properties against this receptor subtype .

Propriétés

Formule moléculaire

C10H16ClN5O8P2

Poids moléculaire

431.66 g/mol

Nom IUPAC

[2-[[2-chloro-6-(methylamino)purin-9-yl]methyl]-3-phosphonooxypropyl] dihydrogen phosphate

InChI

InChI=1S/C10H16ClN5O8P2/c1-12-8-7-9(15-10(11)14-8)16(5-13-7)2-6(3-23-25(17,18)19)4-24-26(20,21)22/h5-6H,2-4H2,1H3,(H,12,14,15)(H2,17,18,19)(H2,20,21,22)

Clé InChI

GMCUIIHBWNOHIM-UHFFFAOYSA-N

SMILES

CNC1=C2C(=NC(=N1)Cl)N(C=N2)CC(COP(=O)(O)O)COP(=O)(O)O

SMILES canonique

CNC1=C2C(=NC(=N1)Cl)N(C=N2)CC(COP(=O)(O)O)COP(=O)(O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

MRS2298;  MRS 2298;  MRS-2298.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MRS2298
Reactant of Route 2
MRS2298
Reactant of Route 3
Reactant of Route 3
MRS2298
Reactant of Route 4
MRS2298
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
MRS2298
Reactant of Route 6
Reactant of Route 6
MRS2298

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.